![molecular formula C19H33F3O B066489 Oleyl trifluoromethyl ketone CAS No. 177987-23-4](/img/structure/B66489.png)
Oleyl trifluoromethyl ketone
Overview
Description
Oleyl trifluoromethyl ketone is an analog of oleic acid where the COOH group is replaced by a trifluoromethyl ketone . It is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) in both humans and rats .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs), such as Oleyl trifluoromethyl ketone, are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . Various methods are available for their synthesis, including the oxidation of trifluoromethyl alcohols, nucleophilic trifluoromethylation reactions, and electrophilic-type reactions . A method has been developed that enables the formation of trifluoromethyl ketones from readily available methyl esters using fluoroform .Molecular Structure Analysis
The molecular formula of Oleyl trifluoromethyl ketone is C19H33F3O . It is a long-chain molecule with a trifluoromethyl ketone group attached to one end.Chemical Reactions Analysis
Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They can be synthesized through various methods, including the oxidation of trifluoromethyl alcohols, nucleophilic trifluoromethylation reactions, and electrophilic-type reactions .Physical And Chemical Properties Analysis
The molecular weight of Oleyl trifluoromethyl ketone is 334.5 g/mol . It has a high XLogP3-AA value of 8.5, indicating its lipophilic nature . It has no hydrogen bond donors and four hydrogen bond acceptors .Scientific Research Applications
Medicinal Chemistry Synthesis
Oleyl trifluoromethyl ketone serves as a valuable synthetic target in medicinal chemistry due to its trifluoromethyl group, which can significantly alter the biological activity of pharmaceutical compounds. It is used as a key intermediate in the synthesis of fluorinated pharmacons, which are compounds that contain a fluorine atom and have increased metabolic stability, bioavailability, and selectivity .
Asymmetric Hydrogenation
This compound is utilized in the asymmetric hydrogenation of ketones, a process important for producing chiral secondary alcohols. These alcohols are crucial for the synthesis of various pharmaceuticals. The stereoelectronic properties of Oleyl trifluoromethyl ketone make it a challenging substrate, but recent advancements in catalysis have enabled efficient and enantioselective hydrogenation .
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Oleyl trifluoromethyl ketone has been identified as a potent inhibitor of FAAH, an enzyme that breaks down fatty acid amides. This inhibition can lead to increased levels of endocannabinoids, which are involved in pain, mood, and appetite regulation. It has shown significant inhibition of FAAH activities in both human and rat models, which could have therapeutic implications .
Mechanism of Action
Target of Action
Oleyl trifluoromethyl ketone is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a member of the serine hydrolase family of enzymes and is the principal catabolic enzyme for the fatty acid amides (FAAs) that hydrolyzes both oleamide and anandamide as well as several other fatty acid amides .
Mode of Action
Oleyl trifluoromethyl ketone interacts with its target, FAAH, by inhibiting its activity. In transfected COS-7 cells, 10 μM oleyl trifluoromethyl ketone inhibited hydrolysis of oleamide by human and rat FAAH activities by 95.7% and 94.8%, respectively .
Biochemical Pathways
The primary biochemical pathway affected by oleyl trifluoromethyl ketone is the metabolism of fatty acid amides. By inhibiting FAAH, oleyl trifluoromethyl ketone prevents the breakdown of fatty acid amides, leading to an increase in their levels
Result of Action
The inhibition of FAAH by oleyl trifluoromethyl ketone results in increased levels of fatty acid amides. This can have various molecular and cellular effects, depending on the specific fatty acid amide whose levels are increased .
properties
IUPAC Name |
(Z)-1,1,1-trifluorononadec-10-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJGXPSMVNTNQL-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleyl trifluoromethyl ketone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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